molecular formula C18H15N B12973320 4-Methyl-2,3-diphenylpyridine

4-Methyl-2,3-diphenylpyridine

Cat. No.: B12973320
M. Wt: 245.3 g/mol
InChI Key: SLFQXPJDEWMICP-UHFFFAOYSA-N
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Description

4-Methyl-2,3-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a nitrogen atom in the pyridine ring imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-diphenylpyridine can be achieved through various synthetic protocols. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the modified Chichibabin reaction, which involves the reaction of aromatic aldehydes with nitroacetophenone followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C), is a notable synthetic route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

4-Methyl-2,3-diphenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-diphenylpyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring plays a crucial role in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,3-Diphenylpyridine
  • 4-Methyl-2,5-diphenylpyridine
  • 2,6-Diphenylpyridine

Comparison: 4-Methyl-2,3-diphenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and stability, making it suitable for specific applications in synthetic chemistry and materials science .

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

4-methyl-2,3-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-12-13-19-18(16-10-6-3-7-11-16)17(14)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

SLFQXPJDEWMICP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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